molecular formula C19H22N2O3 B5722830 N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide

N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide

Cat. No. B5722830
M. Wt: 326.4 g/mol
InChI Key: RMMUBRHZRVVLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide, also known as MPAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide has been found to have potential therapeutic applications in various fields of research. It has been studied for its anticancer properties, with promising results in inhibiting the growth of certain cancer cells. It has also been investigated for its neuroprotective effects, showing potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential in treating cardiovascular diseases and inflammation.

Mechanism of Action

The mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation. This compound has also been found to inhibit the activation of the NF-κB signaling pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different studies. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. Additionally, this compound has been shown to improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide in lab experiments is its well-established synthesis method, which allows for consistent and reproducible results. Additionally, this compound has been shown to have low toxicity in animal studies, making it a safer alternative to other compounds. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide research. One area of interest is its potential in treating cancer, particularly in combination with other anticancer drugs. Another direction is investigating its potential in treating neurodegenerative diseases, such as testing its efficacy in animal models of Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide involves the reaction of 4-(4-morpholinylmethyl)aniline with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This synthesis method has been well-established and has been used in various studies.

properties

IUPAC Name

N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-19(15-24-18-4-2-1-3-5-18)20-17-8-6-16(7-9-17)14-21-10-12-23-13-11-21/h1-9H,10-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMUBRHZRVVLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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